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Introduction
Agitoxin-2 (AgTx2) is a 38-amino acid peptide toxin originally isolated from the venom of the

scorpion Leiurus quinquestriatus hebraeus. It is a potent blocker of voltage-gated potassium

channels, particularly Kv1.1 and Kv1.3, with high affinity and selectivity.[1] This property makes

Agitoxin-2 a valuable molecular probe for studying the structure and function of these channels

and a potential therapeutic lead for autoimmune diseases where Kv1.3 channels are

overexpressed on effector memory T-cells.[2] The chemical synthesis of Agitoxin-2 allows for

the production of this peptide in quantities sufficient for research and preclinical development

and enables the introduction of modifications for structure-activity relationship studies.

This document provides a detailed protocol for the chemical synthesis of Agitoxin-2 using

Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification and

characterization, and functional validation.

Agitoxin-2 Sequence: Gly-Val-Pro-Ile-Asn-Val-Ser-Cys-Thr-Gly-Ser-Pro-Gln-Cys-Ile-Lys-Pro-

Cys-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys-Met-Asn-Arg-Lys-Cys-His-Cys-Thr-Pro-Lys

Disulfide Bridges: Cys8-Cys28, Cys14-Cys33, Cys18-Cys35
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Solid-Phase Peptide Synthesis (SPPS) of Linear
Agitoxin-2
This protocol is based on the widely used Fmoc/tBu strategy.[3][4][5]

Materials:

Fmoc-Rink Amide MBHA resin

Fmoc-amino acids with appropriate side-chain protection (e.g., Trt for Cys, Asn, Gln, His; tBu

for Ser, Thr, Asp; Boc for Lys; Pbf for Arg)

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Activator base: DIPEA (N,N-Diisopropylethylamine)

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Cold diethyl ether

Equipment:

Automated or manual peptide synthesizer

Reaction vessel

Shaker

Lyophilizer

Procedure:
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Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the reaction

vessel.

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine

in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling:

Pre-activate the first Fmoc-amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with HBTU,

HOBt, and DIPEA in DMF.

Add the activated amino acid solution to the resin and shake for 2 hours.

Wash the resin with DMF and DCM to remove excess reagents.

Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each

subsequent amino acid in the Agitoxin-2 sequence. A Kaiser test can be performed after

each coupling step to ensure completion.[3]

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc

deprotection step.

Cleavage and Global Deprotection:

Wash the peptide-resin with DCM and dry it under vacuum.

Treat the resin with the cleavage cocktail for 3 hours at room temperature to cleave the

peptide from the resin and remove all side-chain protecting groups.

Filter the resin and collect the filtrate containing the crude peptide.

Peptide Precipitation: Precipitate the crude linear peptide by adding the filtrate to cold diethyl

ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold

ether twice.

Lyophilization: Lyophilize the crude peptide to obtain a white powder.

Oxidative Folding for Disulfide Bond Formation
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This one-step air oxidation method is a common approach for forming multiple disulfide bonds

in synthetic peptides.[6]

Materials:

Crude linear Agitoxin-2

Folding buffer: 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA

Glutathione redox system (optional): Reduced glutathione (GSH) and oxidized glutathione

(GSSG)

Procedure:

Dissolution: Dissolve the lyophilized crude linear Agitoxin-2 in the folding buffer at a low

concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation over

intermolecular aggregation.

Oxidation: Stir the solution gently at room temperature, exposed to air, for 24-48 hours. The

progress of the folding can be monitored by RP-HPLC.

Acidification: Once the folding is complete (indicated by the appearance of a major, sharp

peak in the HPLC chromatogram), acidify the solution with a small amount of TFA to a pH of

~2 to stop the reaction.

Lyophilization: Lyophilize the folded peptide solution.

Purification by Reverse-Phase High-Performance Liquid
Chromatography (RP-HPLC)
Materials:

Lyophilized folded Agitoxin-2

Solvent A: 0.1% TFA in water

Solvent B: 0.1% TFA in acetonitrile
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C18 reverse-phase HPLC column (preparative or semi-preparative)

Equipment:

HPLC system with a UV detector

Fraction collector

Procedure:

Sample Preparation: Dissolve the lyophilized folded peptide in a minimal amount of Solvent

A.

Purification:

Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

Inject the peptide solution onto the column.

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at

a suitable flow rate.[7][8][9]

Monitor the elution at 220 nm and 280 nm.

Fraction Collection: Collect the fractions corresponding to the major peak, which represents

the correctly folded Agitoxin-2.

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool

the fractions with the desired purity (>95%).

Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white

powder.

Characterization by Mass Spectrometry
Equipment:

MALDI-TOF or ESI mass spectrometer
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Procedure:

Sample Preparation: Prepare the purified Agitoxin-2 sample according to the instrument's

requirements.

Mass Analysis: Acquire the mass spectrum of the peptide.

Data Analysis: Compare the experimentally determined molecular weight with the theoretical

molecular weight of Agitoxin-2 (4090.95 Da) to confirm the identity of the synthesized

peptide.[9][10]

Functional Validation by Electrophysiology
This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the

inhibitory activity of synthesized Agitoxin-2 on Kv1.3 channels.[11][12]

Materials:

Cell line stably expressing human Kv1.3 channels (e.g., HEK293 or L929 cells)

External (bath) solution: e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM

HEPES, 10 mM Glucose, pH 7.4 with NaOH

Internal (pipette) solution: e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH

7.2 with KOH

Synthesized Agitoxin-2

Equipment:

Patch-clamp amplifier and data acquisition system

Microscope

Micromanipulators

Perfusion system

Procedure:
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Cell Preparation: Plate the Kv1.3-expressing cells onto coverslips for recording.

Patch-Clamp Recording:

Establish a whole-cell patch-clamp configuration on a single cell.

Record baseline Kv1.3 currents by applying a voltage-step protocol (e.g., depolarizing

pulses from a holding potential of -80 mV to +40 mV).

Toxin Application: Perfuse the cell with the external solution containing a known

concentration of synthesized Agitoxin-2.

Data Acquisition: Record the Kv1.3 currents in the presence of the toxin.

Data Analysis:

Measure the peak current amplitude before and after toxin application.

Calculate the percentage of current inhibition.

To determine the IC₅₀ value, repeat the experiment with a range of Agitoxin-2

concentrations and fit the concentration-response data to a Hill equation.
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Parameter Value Reference/Method

Peptide Sequence
GVPINVSCTGSPQCIKPCKDA

GMRFGKCMNRKCHCTPK
UniProt

Theoretical Molecular Weight 4090.95 Da Calculated

Number of Amino Acids 38 Sequence

Disulfide Bridges
Cys8-Cys28, Cys14-Cys33,

Cys18-Cys35
Literature

SPPS Scale (example) 0.1 mmol Protocol

Crude Peptide Yield ~70-80% Estimated

Purified Peptide Yield ~10-20% Estimated

Purity (post-HPLC) >95% Analytical HPLC

Agitoxin-2 IC₅₀ on Kv1.3 ~200 pM [1]
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Caption: Workflow for the chemical synthesis and characterization of Agitoxin-2.
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Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis (SPPS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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